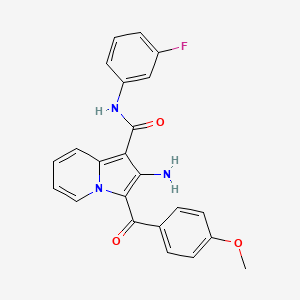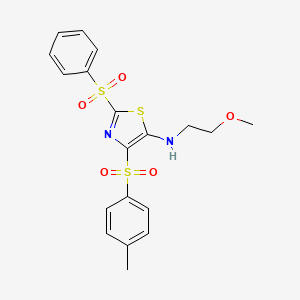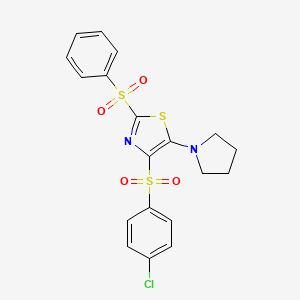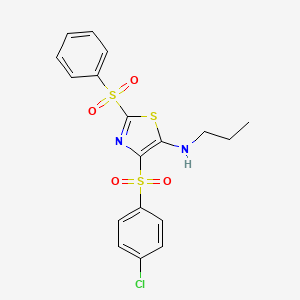![molecular formula C16H16N2S B6523483 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 950380-64-0](/img/structure/B6523483.png)
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is an organic compound that is used in various scientific and laboratory experiments. It is a crystalline solid with a molecular weight of 284.38 g/mol and a melting point of 118-120°C. The compound is used in research applications such as drug synthesis and development, and as a reagent in organic synthesis. It is also used in the biochemical and physiological studies of various drugs and compounds.
科学研究应用
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is used in various scientific research applications, including drug synthesis and development, organic synthesis, and biochemical and physiological studies. In drug synthesis and development, it is used as a reagent in the synthesis of various drugs, such as anti-cancer drugs and antibiotics. In organic synthesis, it is used as a reagent in the synthesis of various organic compounds, such as polymers and dyes. In biochemical and physiological studies, it is used to study the biochemical and physiological effects of various drugs and compounds.
作用机制
The mechanism of action of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is not fully understood. However, it is believed that the compound may act as a receptor antagonist, meaning that it binds to specific receptors in the body and blocks their activity. Additionally, it may act as an enzyme inhibitor, meaning that it binds to specific enzymes in the body and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer effects, as well as effects on the immune system. Additionally, it may have effects on the central nervous system, as well as on the cardiovascular and gastrointestinal systems.
实验室实验的优点和局限性
The main advantage of using 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound, meaning that it can be stored for long periods of time without degrading. However, the compound is not water-soluble, meaning that it must be dissolved in an organic solvent before it can be used in experiments. Additionally, the compound is toxic and should be handled with care.
未来方向
There are a number of potential future directions for research on 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its structure-activity relationship could lead to the development of more potent analogs. Finally, further research into its synthesis and purification could lead to the development of more efficient and cost-effective methods.
合成方法
4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can be synthesized from a variety of starting materials, including 4-methylbenzenesulfonyl chloride, phenylethylamine, and sodium hydroxide. The reaction is conducted in a two-step process: first, 4-methylbenzenesulfonyl chloride is reacted with phenylethylamine in the presence of sodium hydroxide to form 4-methylbenzenesulfonamide; then, the sulfonamide is heated in the presence of sulfuric acid to form 4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole.
属性
IUPAC Name |
4-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-6-10-14-15(11)18-16(17-14)19-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCEFKFAHWSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-((1-phenylethyl)thio)-1H-benzo[d]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523424.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6523428.png)
![4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523430.png)
![3-(4-methoxybenzoyl)-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-2-amine](/img/structure/B6523437.png)




![5-(morpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523486.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)
![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)